methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate
Overview
Description
Methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate is an organic compound with a complex structure that includes both ester and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-[(E)-(hydroxyimino)methyl]phenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Sodium hydroxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Methyl 4-({4-[(nitro)methyl]phenoxy}methyl)benzoate.
Reduction: Methyl 4-({4-[(hydroxy)methyl]phenoxy}methyl)benzoate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(hydroxyimino)methyl]benzoate
- Methyl 4-[(hydroxy)methyl]benzoate
- Methyl 4-[(nitro)methyl]benzoate
Uniqueness
Methyl 4-({4-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate is unique due to the presence of both ester and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[4-[(E)-hydroxyiminomethyl]phenoxy]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(18)14-6-2-13(3-7-14)11-21-15-8-4-12(5-9-15)10-17-19/h2-10,19H,11H2,1H3/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASRCAVLTYZUNY-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331378 | |
Record name | methyl 4-[[4-[(E)-hydroxyiminomethyl]phenoxy]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666189 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351335-28-9 | |
Record name | methyl 4-[[4-[(E)-hydroxyiminomethyl]phenoxy]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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